
N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine is a chemical compound known for its unique structure and properties. It belongs to the class of purine derivatives, which are significant in various biological processes. This compound is characterized by the presence of a dimethylamino group at the 9-position of the purine ring and an oxan-4-yloxymethyl group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with N,N-dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting certain enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine exerts its effects involves its interaction with specific molecular targets. It is known to inhibit serine/threonine protein kinases, which play a crucial role in cell cycle regulation. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell division and proliferation .
Comparaison Avec Des Composés Similaires
- N,N-dimethyladenine
- 6-dimethylaminopurine
- N6,N6-dimethyladenosine
Comparison: N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine is unique due to the presence of the oxan-4-yloxymethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds like N,N-dimethyladenine, it exhibits higher specificity and potency in inhibiting certain enzymes. This uniqueness makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-17(2)12-11-13(15-7-14-12)18(8-16-11)9-20-10-3-5-19-6-4-10/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIBPKIMQAQPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2COC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[[4-(Dimethylcarbamoyl)phenyl]carbamoyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7417867.png)
![3-[(2-Fluorophenyl)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7417869.png)
![2-[4-[(3-Fluoro-5-methylphenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7417874.png)
![3-(Oxan-2-yl)-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7417879.png)
![3-[(2-Methylphenyl)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7417893.png)
![2-[4-[(4-Propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7417901.png)
![3-(1-Methylpyrrol-2-yl)-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7417905.png)
![(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7417920.png)
![4-(5,6,7,8,9,10-Hexahydro-[1,2,4]triazolo[4,3-a]azocin-3-yl)benzonitrile](/img/structure/B7417921.png)
![3-(Cyclopentylmethyl)-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7417929.png)
![7-(Difluoromethyl)-4-(tetrazolo[1,5-a]pyrazin-8-yl)-1,4-oxazepane](/img/structure/B7417936.png)
![N-[4-chloro-3-(difluoromethoxy)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide](/img/structure/B7417947.png)
![4-methyl-1-(oxan-4-yl)-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyrazole-3-carboxamide](/img/structure/B7417949.png)
![4-[(2,2-Dichlorocyclopropyl)methylsulfamoyl]-2-methylbenzoic acid](/img/structure/B7417965.png)
